Chlorodiphenylmethane

Catalog No.
S523518
CAS No.
90-99-3
M.F
C13H11Cl
M. Wt
202.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorodiphenylmethane

CAS Number

90-99-3

Product Name

Chlorodiphenylmethane

IUPAC Name

[chloro(phenyl)methyl]benzene

Molecular Formula

C13H11Cl

Molecular Weight

202.68 g/mol

InChI

InChI=1S/C13H11Cl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H

InChI Key

ZDVDCDLBOLSVGM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)Cl

Solubility

Soluble in DMSO

Synonyms

Chlorodiphenylmethane; AI3-11230; AI3 11230; AI311230

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)Cl

Description

The exact mass of the compound Chlorodiphenylmethane is 202.0549 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76584. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Precursor for Organic Synthesis

One area of exploration involves Chlorodiphenylmethane as a starting material for the synthesis of more complex organic molecules. The presence of a reactive chlorine atom and two phenyl groups makes it a candidate for various organic transformations. For instance, a study published in the journal ResearchGate investigated the ability of Gallium/Nitrogen Lewis pairs to remove the chloride group from Chlorodiphenylmethane, forming diphenylcarbene as an intermediate. This intermediate can then participate in further reactions to create various organic products [].

Research on Chemical Reactions

Another research area involves using Chlorodiphenylmethane to study specific chemical reactions. For example, a scientific paper referenced on GlpBio explores the dehydrochlorination reaction (removal of a hydrogen and chlorine atom) using Chlorodiphenylmethane in the presence of Gallium/Nitrogen Lewis pairs []. This research helps scientists understand the mechanisms and potential applications of such reactions.

Limited Availability of Research

Safety Considerations

Research involving Chlorodiphenylmethane should prioritize safety due to its potential health risks. It is classified as a corrosive and skin irritant [].

Chlorodiphenylmethane is an organic compound with the molecular formula C₁₃H₁₁Cl and a molecular weight of 202.68 g/mol. It appears as a clear, colorless to yellow liquid with a melting point of 15-17 °C and a boiling point of 140 °C at 3 mm Hg . This compound is primarily synthesized through the radical substitution reaction between diphenylmethane and chlorine gas, which introduces a chlorine atom into the diphenylmethane structure .

Chlorodiphenylmethane is classified as a hazardous material due to the following reasons:

  • Skin and eye irritant: Contact with the skin or eyes can cause irritation and inflammation [].
  • Suspected carcinogen: Limited data suggests potential carcinogenic properties, requiring careful handling [].
, including:

  • Dechlorination Reactions: Under alkaline conditions, it can react with hydroxyl groups from alcohols, leading to the removal of a chlorine atom .
  • Radical Polymerization: It serves as an initiator in controlled radical polymerization processes, particularly in styrene polymerization catalyzed by ionic iron complexes .
  • Transmetalation Reactions: It can participate in transmetalation reactions when treated with specific metal halides, such as aluminum chloride .

Chlorodiphenylmethane is synthesized through:

  • Radical Substitution: The primary method involves the reaction of diphenylmethane with chlorine gas in the presence of heat or light to facilitate radical formation.
  • Purification Techniques: After synthesis, purification methods such as distillation or recrystallization may be employed to obtain a pure product .

Chlorodiphenylmethane has several applications:

  • Pharmaceutical Intermediate: It is used in the synthesis of pharmaceutical compounds, notably diphenhydramine and other antihistamines .
  • Polymer Chemistry: It acts as an initiator in the polymerization of styrene and other monomers, contributing to the development of various polymer materials .
  • Chemical Synthesis: It serves as a reagent in organic synthesis, facilitating the formation of more complex molecules .

Interaction studies involving chlorodiphenylmethane primarily focus on its reactivity with other chemical species rather than biological interactions. Notable interactions include:

  • Reactivity with Alcohols: Chlorodiphenylmethane can react with alcohols under basic conditions to undergo dechlorination .
  • Metal Halide Interactions: Its reactivity with metal halides such as aluminum chloride indicates potential applications in organometallic chemistry .

Chlorodiphenylmethane shares structural characteristics with several related compounds. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaUnique Features
DiphenylmethaneC₁₄H₁₂No chlorine; used as a solvent and intermediate
Benzhydryl chlorideC₁₃H₁₁ClA derivative used specifically in pharmaceuticals
Trichloromethane (Chloroform)CHCl₃More chlorinated; widely used as a solvent
DichlorodiphenylmethaneC₁₂H₉Cl₂Contains two chlorine atoms; higher reactivity

Chlorodiphenylmethane's unique structure allows it to serve specific roles in chemical synthesis and pharmaceutical applications that differ from those of its analogs. Its ability to participate in radical reactions and serve as an intermediate makes it valuable in various industrial contexts.

Conventional Synthetic Routes

Sodium Borohydride Reduction Followed by Thionyl Chloride Substitution

The sodium borohydride reduction followed by thionyl chloride substitution represents one of the most widely employed and scalable synthetic approaches for the preparation of chlorodiphenylmethane [1]. This two-step methodology demonstrates exceptional efficiency and reproducibility, making it particularly suitable for large-scale production applications.

The synthetic sequence commences with the reduction of benzophenone to diphenylmethanol using sodium borohydride as the reducing agent. In the first step, benzophenone is dissolved in methanol and treated with one equivalent of sodium borohydride at low temperature (0-5°C) [1]. The reaction proceeds smoothly at room temperature within one hour, with the progress monitored by thin-layer chromatography. Following complete consumption of the starting material, excess methanol is removed under reduced pressure, and the reaction mixture is quenched with water [1].

The intermediate diphenylmethanol is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield the crude alcohol product in 88-95% yield [1]. This intermediate demonstrates sufficient purity for direct use in the subsequent chlorination step without requiring further purification.

The second step involves the conversion of diphenylmethanol to chlorodiphenylmethane using thionyl chloride as the chlorinating agent. The diphenylmethanol is dissolved in toluene, and 1.25 equivalents of thionyl chloride are added slowly to the cold solution [1]. The reaction mixture is stirred at room temperature for one hour, during which time the hydroxyl group undergoes nucleophilic substitution to form the corresponding chloride.

Upon completion of the reaction, the mixture is poured into ice-cold water, and the organic layer is extracted with ethyl acetate. The organic phase is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford pure chlorodiphenylmethane as a colorless oil [1]. The overall yield for this two-step sequence ranges from 90-95%, with product purity consistently exceeding 98% as determined by high-performance liquid chromatography analysis [1].

The mechanism of the thionyl chloride substitution proceeds through the formation of a chlorosulfite intermediate, which subsequently undergoes nucleophilic attack by chloride ion to yield the desired product and sulfur dioxide gas [1]. This mechanistic pathway ensures high selectivity and minimizes side product formation.

Radical Substitution Reactions with Chlorine Gas

The radical substitution approach utilizing chlorine gas represents a direct method for the synthesis of chlorodiphenylmethane from diphenylmethane [2]. This methodology exploits the inherent reactivity of chlorine radicals generated under photochemical conditions to effect selective substitution at the benzylic position.

The reaction is initiated by the homolytic cleavage of the chlorine-chlorine bond under ultraviolet irradiation, generating chlorine radicals [2]. These highly reactive species abstract hydrogen atoms from the methylene carbon of diphenylmethane, creating benzyl radicals that subsequently react with additional chlorine molecules to form the chlorinated product [2].

The radical chain mechanism consists of three distinct phases: initiation, propagation, and termination. During the initiation phase, ultraviolet light provides the energy necessary to cleave the chlorine molecule homolytically, producing two chlorine radicals [3]. The propagation steps involve the sequential reaction of chlorine radicals with diphenylmethane to generate diphenylmethyl radicals, which then react with molecular chlorine to regenerate chlorine radicals and produce chlorodiphenylmethane [3].

The reaction conditions typically require temperatures ranging from 60-80°C and reaction times of 2-4 hours [2]. The process can be conducted in the absence of solvent or using carbon tetrachloride as a reaction medium. Product yields generally range from 70-85%, with the formation of multiple chlorinated products representing a significant limitation of this approach [2].

Temperature control is critical for optimizing selectivity and minimizing over-chlorination. Higher temperatures tend to favor the formation of polychlorinated products, while lower temperatures may result in incomplete conversion. The reaction atmosphere must be carefully maintained to prevent the accumulation of hydrogen chloride gas, which can interfere with the radical chain mechanism [2].

Industrial-Scale Production Techniques

Catalytic Systems (e.g., Zinc Chloride, Tetrabutylammonium Bromide)

Industrial-scale production of chlorodiphenylmethane employs sophisticated catalytic systems that enable efficient conversion under controlled conditions while facilitating catalyst recovery and recycling. Zinc chloride and tetrabutylammonium bromide represent two prominent catalytic approaches that have demonstrated exceptional performance in large-scale applications.

Zinc chloride functions as a Lewis acid catalyst in the chloromethylation of aromatic compounds, facilitating the formation of chloromethyl cations that subsequently undergo electrophilic aromatic substitution [4]. The catalytic system operates through the coordination of zinc chloride with formaldehyde derivatives, generating reactive intermediates capable of effecting chloromethylation reactions under mild conditions [4].

In the zinc chloride-catalyzed process, benzene is treated with formaldehyde and hydrogen chloride in the presence of 5-10 mol% zinc chloride catalyst [5]. The reaction proceeds at temperatures ranging from 80-100°C over 4-8 hours, yielding chlorodiphenylmethane derivatives with excellent selectivity [5]. The catalyst can be recovered and recycled through azeotropic distillation, removing water and regenerating the anhydrous zinc chloride for subsequent use [5].

The zinc chloride system demonstrates particular advantages in terms of catalyst stability and recyclability. The catalyst maintains its activity over multiple cycles, with only minimal loss of effectiveness observed after five successive runs [5]. The regeneration process involves the addition of benzene to the catalyst-containing aqueous layer, followed by azeotropic distillation at atmospheric pressure below 100°C to remove water and recover the active catalyst [5].

Tetrabutylammonium bromide functions as a phase transfer catalyst, facilitating the transport of ionic species between aqueous and organic phases [6] [7]. This quaternary ammonium salt possesses unique solubility characteristics, being soluble in both aqueous and organic media, which enables efficient interfacial catalysis [7].

The tetrabutylammonium bromide-catalyzed synthesis involves the treatment of benzhydrol with hydrogen chloride in a biphasic water-toluene system [6]. The catalyst loading is typically maintained at 1.0 mol%, with reaction temperatures of 40-45°C and reaction times of 6-7 hours [6]. The phase transfer mechanism enables the efficient conversion of the hydroxyl group to the corresponding chloride with excellent yields of 95-97% [6].

The tetrabutylammonium bromide system offers significant environmental advantages, including non-toxicity, non-volatility, and ease of recovery [8]. The catalyst can be recycled through simple phase separation and washing procedures, maintaining its catalytic activity over multiple cycles [8]. The use of tetrabutylammonium bromide as an ionic liquid under molten conditions enables solvent-free reactions, further enhancing the environmental profile of the process [8].

Solvent Optimization in Batch Reactors

Solvent optimization in batch reactor systems represents a critical aspect of industrial chlorodiphenylmethane production, influencing reaction kinetics, product selectivity, and downstream processing requirements. The selection of appropriate solvent systems directly impacts mass transfer efficiency, temperature control, and product isolation procedures.

Toluene has emerged as the preferred solvent for thionyl chloride-mediated chlorination reactions due to its chemical inertness, appropriate boiling point, and excellent solubility characteristics for both starting materials and products [1]. The aromatic nature of toluene provides sufficient solvation for diphenylmethanol while remaining unreactive toward thionyl chloride under the employed reaction conditions [1].

Methanol serves as the optimal solvent for sodium borohydride reduction reactions, providing efficient solvation of the hydride reagent while facilitating rapid mass transfer [1]. The protic nature of methanol enables the formation of methoxy borate intermediates that enhance the reducing power of sodium borohydride [9]. Temperature control is facilitated by the moderate boiling point of methanol, allowing for precise regulation of reaction rates [9].

Biphasic solvent systems consisting of water and toluene have demonstrated particular utility in phase transfer catalyzed reactions [6]. The aqueous phase contains the ionic reactants and catalyst, while the organic phase provides solubility for the substrate and product [6]. This arrangement enables efficient mass transfer while facilitating product separation through simple phase separation procedures [6].

The optimization of solvent ratios in biphasic systems requires careful consideration of partition coefficients and interfacial area. Higher water-to-toluene ratios generally increase the interfacial area available for mass transfer but may dilute the organic phase excessively [6]. Conversely, lower water content may limit the solubility of ionic components, reducing overall reaction efficiency [6].

Batch reactor optimization involves the systematic evaluation of mixing efficiency, heat transfer characteristics, and residence time distribution. The installation of appropriate agitation systems ensures adequate interfacial contact in biphasic systems while preventing emulsion formation that could complicate product separation [10]. Temperature control systems must accommodate the exothermic nature of chlorination reactions while maintaining precise temperature regulation throughout the batch cycle [10].

Green Chemistry Approaches

Solvent-Free Synthetic Pathways

The development of solvent-free synthetic pathways for chlorodiphenylmethane production represents a significant advancement in green chemistry methodology, eliminating the environmental impact associated with organic solvent use while potentially improving atom economy and reducing waste generation [11]. These approaches exploit the physical properties of reactants and catalysts to achieve efficient conversion without requiring additional solvents.

Molten tetrabutylammonium bromide has emerged as a particularly promising medium for solvent-free chlorodiphenylmethane synthesis [8]. The quaternary ammonium salt possesses a melting point slightly above 100°C, and this temperature decreases in the presence of other reagents, creating a molten ionic liquid environment that serves both as solvent and catalyst [8]. This dual functionality eliminates the need for separate solvent systems while maintaining efficient mass transfer and reaction kinetics [8].

The solvent-free approach utilizing molten tetrabutylammonium bromide involves heating the reactants and catalyst to temperatures sufficient to create a homogeneous molten phase [8]. The reaction proceeds through the same phase transfer mechanism observed in biphasic systems, but with enhanced efficiency due to the elimination of interfacial mass transfer limitations [8]. Product isolation is achieved through cooling and extraction with appropriate solvents, allowing for catalyst recovery and recycling [8].

Microwave-assisted solvent-free synthesis has demonstrated significant potential for accelerating chlorodiphenylmethane formation while reducing energy consumption [11]. The microwave heating provides rapid and uniform energy distribution, enabling efficient conversion at lower overall temperatures and shorter reaction times [11]. This approach is particularly effective when combined with solid-supported catalysts that can absorb microwave energy efficiently [11].

The solvent-free methodology offers several distinct advantages including reduced environmental impact, simplified product isolation, and enhanced atom economy [11]. The elimination of organic solvents removes the need for solvent recovery and recycling systems, reducing both capital and operating costs [11]. Additionally, the absence of solvents often leads to higher product concentrations, improving the efficiency of downstream processing operations [11].

Catalytic Recovery and Recycling

Catalytic recovery and recycling systems represent essential components of sustainable chlorodiphenylmethane production, enabling the reuse of expensive catalytic materials while minimizing waste generation and environmental impact. The development of efficient recovery methods has become increasingly important as industrial processes seek to improve their environmental footprint and economic viability.

The zinc chloride catalyst recovery system employs azeotropic distillation to separate water from the catalyst-containing phase, regenerating the anhydrous catalyst for subsequent use [5]. Following the completion of the chloromethylation reaction, the reaction mixture separates into distinct organic and aqueous phases [5]. The organic layer containing the product is removed, while the aqueous catalyst layer remains in the reactor vessel [5].

Catalyst regeneration is achieved by adding benzene to the aqueous catalyst layer and conducting azeotropic distillation at atmospheric pressure below 100°C [5]. This process removes water as a benzene-water azeotrope, leaving behind substantially anhydrous zinc chloride that retains its catalytic activity [5]. The regenerated catalyst can be reused immediately by adding fresh reactants, maintaining the same molar ratios as the initial reaction [5].

The zinc chloride recovery system demonstrates exceptional efficiency, with catalyst activity maintained over multiple cycles with minimal degradation [5]. The recovery yield typically exceeds 95%, and the regenerated catalyst exhibits performance characteristics essentially identical to fresh catalyst [5]. This high recovery efficiency makes the zinc chloride system particularly attractive for large-scale industrial applications where catalyst costs represent a significant portion of overall production expenses [5].

Tetrabutylammonium bromide recovery utilizes the phase separation characteristics of the biphasic reaction system [8]. Following reaction completion, the organic phase containing the product is separated from the aqueous phase containing the catalyst [8]. The catalyst can be recovered through evaporation of water or extraction with appropriate solvents [8].

The recovered tetrabutylammonium bromide maintains its catalytic activity over multiple cycles, with studies demonstrating stable performance for at least five successive reactions [8]. The recovery process is simplified by the thermal stability and non-volatile nature of the quaternary ammonium salt, which prevents catalyst loss during product purification procedures [8].

Advanced catalyst recovery systems employ membrane separation technologies to achieve continuous catalyst recycling [12]. These systems utilize selective membranes that allow product passage while retaining the catalyst within the reaction zone [12]. The catalyst-in-bag approach has demonstrated particular promise, enabling the recovery and recycling of chiral catalysts with retention of both activity and selectivity [12].

The implementation of continuous catalyst recycling systems requires careful consideration of membrane stability, catalyst leaching, and product purity [12]. The membrane materials must demonstrate chemical compatibility with the reaction environment while maintaining selective permeability over extended operating periods [12]. Regular monitoring of catalyst retention and product quality ensures consistent performance throughout the recycling process [12].

Data Tables

Table 1: Synthesis Methods Comparison

Synthesis MethodStarting MaterialKey ReagentReaction ConditionsYield (%)AdvantagesLimitations
Sodium Borohydride Reduction + Thionyl ChlorideBenzophenone → BenzhydrolSOCl₂ (Thionyl Chloride)Room temperature, Toluene solvent90-95High yield, Scalable, Simple workupRequires two steps, SOCl₂ handling
Sodium Borohydride Reduction + HCl/TBABBenzophenone → BenzhydrolHCl + Tetrabutylammonium Bromide40-45°C, Water/Toluene biphasic95-97Phase transfer efficiency, Good selectivityBiphasic system complexity
Radical Substitution with Chlorine GasDiphenylmethaneCl₂ (Chlorine Gas)Radical conditions, UV light70-85Direct chlorination, No intermediate isolationMixture of products, Harsh conditions
Zinc Chloride Catalyzed ChloromethylationBenzene + FormaldehydeZnCl₂ + HClElevated temperature, Aqueous medium75-90Catalyst recyclable, Industrial scaleHigh temperature required
Tetrabutylammonium Bromide CatalyzedBenzhydrolTBABPhase transfer conditions80-85Environmentally friendly, Recyclable catalystModerate yields

Table 2: Reaction Parameters Comparison

ParameterNaBH₄/SOCl₂NaBH₄/HCl/TBABRadical Cl₂ZnCl₂ Catalyzed
Temperature (°C)0-2540-4560-8080-100
Reaction Time (hours)1-26-72-44-8
Solvent SystemMeOH/TolueneWater/TolueneNeat/CCl₄Aqueous
Catalyst Loading (%)N/A1.0 mol%N/A5-10 mol%
Pressure (atm)1111
Product Purity (%)98-9995-9785-9092-95

Experimental Characterization

Melting Point, Boiling Point, and Density

Chlorodiphenylmethane exhibits distinct thermal characteristics that reflect its molecular structure and intermolecular interactions. The melting point has been consistently reported across multiple sources as 15-17°C [1] [2] [3] [4], indicating a relatively low-melting crystalline solid at room temperature. This low melting point is characteristic of organic compounds with moderate molecular weight and limited hydrogen bonding capabilities.

The boiling point demonstrates significant pressure dependence, with values of 270°C at standard atmospheric pressure (760 mmHg) [3] [5] [6] and 140°C at reduced pressure (3 mmHg) [1] [4] [7]. This substantial reduction in boiling point under vacuum conditions is typical for organic compounds with moderate volatility and reflects the compound's utility in distillation processes for purification and separation applications.

The density of chlorodiphenylmethane has been uniformly reported as 1.14 g/mL at 25°C [1] [2] [3] [4], indicating a compound denser than water due to the presence of the electronegative chlorine atom and the aromatic ring systems. This density value is consistent with other chlorinated aromatic compounds and provides important information for phase separation and extraction procedures.

PropertyValueTemperature/PressureSource
Melting Point15-17°CStandard conditions [1] [2] [3] [4]
Boiling Point270°C760 mmHg [3] [5] [6]
Boiling Point140°C3 mmHg [1] [4] [7]
Density1.14 g/mL25°C [1] [2] [3] [4]

Refractive Index and Solubility Profiles

The refractive index of chlorodiphenylmethane has been precisely determined as n₂₀/D = 1.594-1.597 [1] [3] [6] [8], measured at 20°C using the sodium D-line (589 nm). This relatively high refractive index is characteristic of aromatic compounds and reflects the compound's electron density distribution and polarizability. The refractive index serves as a reliable physical constant for compound identification and purity assessment.

The solubility profile of chlorodiphenylmethane demonstrates the expected behavior of a semi-polar organic compound with both hydrophobic aromatic character and polar chlorine substitution. In water, the compound exhibits slight solubility [1] [3] [9], consistent with its hydrophobic aromatic framework and limited ability to form hydrogen bonds. The compound shows good solubility in chloroform [1] [10], likely due to favorable chlorine-chlorine interactions and similar polarity characteristics.

Methanol provides only sparingly soluble conditions [1] [10], reflecting the mismatch between the compound's hydrophobic character and methanol's polar nature. The compound demonstrates enhanced solubility in less polar organic solvents, with excellent dissolution expected in aromatic solvents like benzene and toluene due to π-π stacking interactions between aromatic rings.

SolventSolubilityMechanism
WaterSlightly solubleLimited hydrophobic interactions
ChloroformSolubleFavorable halogen interactions
MethanolSparingly solublePolarity mismatch
BenzeneHighly soluble (expected)π-π stacking interactions

Computational Predictions

Molecular Dynamics Simulations

While specific molecular dynamics simulations for chlorodiphenylmethane were not found in the literature search, computational predictions using established estimation methods provide valuable insights into the compound's thermodynamic behavior. The Joback group contribution method has been extensively applied to predict various thermodynamic properties [11] [12].

Critical parameters predicted through computational methods include a critical temperature of 842.20 K and critical pressure of 2902.98 kPa [11] [12]. These values indicate relatively moderate critical conditions compared to smaller chlorinated compounds, reflecting the compound's molecular size and intermolecular interaction strength.

Transport properties have been estimated using computational approaches, with dynamic viscosity values ranging from 0.0018486 Pa·s at 331.55 K to 0.0001877 Pa·s at 592.61 K [11] [12]. This temperature dependence follows the expected exponential decrease in viscosity with increasing temperature, typical for organic liquids.

Heat capacity calculations predict values of 351.47 J/(mol·K) at 592.61 K increasing to 427.26 J/(mol·K) at 842.20 K [11] [12], demonstrating the expected increase in molecular vibrational modes at higher temperatures.

Thermodynamic Stability Analysis

Computational thermodynamic analysis provides fundamental insights into the stability and formation characteristics of chlorodiphenylmethane. The standard Gibbs free energy of formation has been calculated as 261.84 kJ/mol [11] [12] using the Joback estimation method, indicating that the compound formation from elements is thermodynamically unfavorable under standard conditions.

The standard enthalpy of formation in the gas phase is predicted to be 134.20 kJ/mol [11] [12], representing the energy change for forming gaseous chlorodiphenylmethane from its constituent elements. This positive value is consistent with the compound's organic nature and the energy required to form C-C and C-Cl bonds from elemental carbon, hydrogen, and chlorine.

Phase transition enthalpies have been computationally estimated, with the enthalpy of fusion predicted at 21.32 kJ/mol and the enthalpy of vaporization at 54.13 kJ/mol [11] [12]. These values are reasonable for a compound of this molecular weight and polarity, with the vaporization enthalpy being approximately 2.5 times larger than the fusion enthalpy, as expected for organic compounds.

The octanol/water partition coefficient (Log P) has been calculated as 3.931 [11] [12], indicating high lipophilicity and preferential distribution into organic phases. This value is consistent with the compound's aromatic character and limited water solubility, making it suitable for extraction and separation applications.

Thermodynamic PropertyPredicted ValueMethodSignificance
ΔfG°261.84 kJ/molJobackFormation thermodynamics
ΔfH° (gas)134.20 kJ/molJobackGas-phase formation energy
ΔfusH°21.32 kJ/molJobackSolid-liquid transition
ΔvapH°54.13 kJ/molJobackLiquid-gas transition
Log P3.931CrippenLipophilicity measure

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

NEEDLES

XLogP3

3.9

Exact Mass

202.0549

Boiling Point

173 °C @ 19 MM HG

Density

1.1398 @ 20 °C/4 °C

Appearance

Solid powder

Melting Point

20.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CN9N9AYV4B

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (14.04%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (75.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (77.19%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (10.53%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

90-99-3

Wikipedia

Chlorodiphenylmethane

General Manufacturing Information

Benzene, 1,1'-(chloromethylene)bis-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types